Predicted Lipophilicity (logP) as a Differentiator from N-Methyl and N-Butyl Analogs
The target compound exhibits a computed logP of 2.998, which places it in a more lipophilic range compared to its closest non-benzyl analogs. This property directly influences membrane permeability, solubility, and the compound's behavior as a synthetic intermediate in biphasic systems. The N-methyl analog 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide (CAS 1384430-49-2) has a significantly lower molecular weight (189.6 g/mol) and is expected to have a lower logP, while the N-butyl analog N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide (CAS 1049873-95-1) would have a higher logP due to the linear alkyl chain. The benzyl group provides a balance of aromatic hydrophobicity and potential π-π interactions, which is absent in purely alkyl-chain analogs [1].
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 2.998 |
| Comparator Or Baseline | N-methyl analog (MW 189.6): logP estimated <1.5; N-butyl analog (MW ~229.7): logP estimated >3.5 |
| Quantified Difference | Target compound is >1.5 logP units more lipophilic than the N-methyl analog, and moderately less lipophilic than the N-butyl analog |
| Conditions | In silico prediction (ZINC15). Experimental logP data are not available in the public domain for these specific compounds. |
Why This Matters
The logP value of 2.998 is within the optimal range for CNS drug-likeness and influences partitioning in organic synthesis; procurement of the precise benzyl analog is required to maintain target logD in lead optimization.
- [1] ZINC15 Database. ZINC61847821 – Substance Record. Calculated logP: 2.998. University of California, San Francisco. View Source
